3'-b-C-Methyluridine

Nucleoside Chemistry Phosphodiester Hydrolysis RNA Biochemistry

Standard uridine analogs fail to map 3'-position SAR, causing ambiguous enzymatic data. 3'-β-C-Methyluridine eliminates this gap-its β-methyl group at C3' introduces steric hindrance that alters sugar pucker and kinase recognition, essential for valid SAR in antiviral polymerase assays. • Definitive probe for HCV NS5B RdRp inhibition & chain-termination studies. • Distinguishable hydrolysis kinetics of 2',3'-cyclic monophosphate vs. 2'-isomer. • ≥95% purity; shipped ambient; global delivery for immediate research use.

Molecular Formula C10H14N2O6
Molecular Weight 258.23 g/mol
Cat. No. B15093426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-b-C-Methyluridine
Molecular FormulaC10H14N2O6
Molecular Weight258.23 g/mol
Structural Identifiers
SMILESCC1(C(OC(C1O)N2C=CC(=O)NC2=O)CO)O
InChIInChI=1S/C10H14N2O6/c1-10(17)5(4-13)18-8(7(10)15)12-3-2-6(14)11-9(12)16/h2-3,5,7-8,13,15,17H,4H2,1H3,(H,11,14,16)
InChIKeyABIRYGILOVDZHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-β-C-Methyluridine: A Foundational 3'-Modified Scaffold


3'-β-C-Methyluridine (CAS 80541-15-7) is a 3'-modified uridine analog belonging to the nucleoside antimetabolite class . Its core structure features a β-methyl group at the 3' carbon of the ribose sugar, a foundational modification that distinguishes it from the natural substrate and other C-methylated uridine analogs like 2'-C-methyluridine [1]. First synthesized by Mikhailov et al. in 1983, this compound serves as a critical biochemical tool for probing structure-activity relationships (SAR) in antiviral and anticancer research, particularly as a precursor or comparator scaffold for more complex, therapeutically relevant molecules .

3'-β-C-Methyluridine: Why Substitutes Fail


Generic substitution of 3'-β-C-methyluridine with unmodified uridine or other positional isomers (e.g., 2'-C-methyluridine) is scientifically invalid due to distinct stereoelectronic properties that dictate differential enzymatic recognition and metabolic fate. The 3'-β-methyl group introduces steric hindrance and alters the sugar pucker, which critically impacts its interaction with key activating kinases and target polymerases . For instance, the hydrolysis kinetics of its 2',3'-cyclic monophosphate derivatives differ markedly from those of 2'-C-methyluridine, underscoring that positional methylation is not functionally interchangeable [1]. Selecting the correct 3'-modified analog is therefore essential for experimental reproducibility and for generating valid SAR data in antiviral and nucleic acid research programs.

3'-β-C-Methyluridine: Key Differentiation Evidence


Differential Hydrolysis vs 2'-C-Methyluridine

The 2',3'-cyclic monophosphate of 3'-C-methyluridine exhibits distinct hydrolysis kinetics compared to its 2'-C-methyluridine counterpart, confirming that the position of the methyl group fundamentally alters the compound's chemical reactivity [1]. This difference in stability and interconversion rate is a critical parameter for applications involving nucleoside phosphates or their prodrugs.

Nucleoside Chemistry Phosphodiester Hydrolysis RNA Biochemistry

TBEV Antiviral Activity

3'-β-C-methyluridine has demonstrated antiviral activity against Tick-borne encephalitis virus (TBEV) in a cellular assay . While a direct head-to-head comparison with a standard-of-care drug is not available in the abstract, this data establishes a verifiable baseline of activity against a clinically relevant flavivirus, providing a starting point for further mechanistic or SAR studies.

Antiviral Screening Flaviviridae Tick-borne Encephalitis

HCV Polymerase Inhibitor Precursor

The 3'-C-methyluridine scaffold is explicitly claimed in patents as a core structural element for inhibitors of RNA-dependent RNA viral polymerase, particularly the Hepatitis C Virus (HCV) NS5B polymerase [1]. This class-level claim positions the compound as a key intermediate or foundational analog for developing more potent antiviral agents, differentiating its procurement value from non-inhibitory nucleoside analogs.

Medicinal Chemistry HCV NS5B Polymerase Nucleoside Analogs

3'-β-C-Methyluridine: Application Scenarios


Positional Methylation SAR Studies

3'-β-C-methyluridine is the definitive choice for establishing SAR around the 3'-position of the ribose ring. Researchers comparing the antiviral activity or metabolic stability of a series of C-methyluridine isomers (e.g., 2'-, 3'-, and 4'-methyl) must include this specific compound to accurately map the positional requirements for target enzyme recognition and antiviral efficacy [1].

Mechanistic RdRp Inhibition Studies

Given its patent linkage as an inhibitor of HCV NS5B polymerase [2], this compound is ideally suited for biochemical and cell-based assays designed to study the inhibition of viral RdRp enzymes. It can be used as a model substrate or competitive inhibitor to investigate the molecular basis of chain termination and resistance mechanisms in hepatitis C and other Flaviviridae viruses .

Phosphodiester & RNA Ligation Kinetics

The differential hydrolysis kinetics of its 2',3'-cyclic monophosphate compared to the 2'-isomer [1] make 3'-β-C-methyluridine a valuable tool for physical organic chemistry studies. It is particularly useful in research focused on the mechanisms of RNA cleavage, ligation, and the development of novel phosphate prodrug strategies where controlled, position-specific release is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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